Product packaging for 6-Fluoro-3-azabicyclo[3.2.1]octane(Cat. No.:)

6-Fluoro-3-azabicyclo[3.2.1]octane

Cat. No.: B15318071
M. Wt: 129.18 g/mol
InChI Key: BAWCGEDYCDTGTF-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[3.2.1]octane is a fluorinated azabicyclic compound of high interest in medicinal chemistry and pharmaceutical research. The bicyclic octane scaffold serves as a versatile and rigid structural framework, often used to create molecules with defined three-dimensional properties . The introduction of a fluorine atom at the 6-position is a critical modification, as fluorine can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a key feature in the design of bioactive compounds . This compound is related to the 8-azabicyclo[3.2.1]octane chemotype, which has been identified as a core structure in the development of novel, potent, and systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory conditions . As a building block, it is used by researchers in structure-activity relationship (SAR) studies to explore and optimize potential therapeutics . The product is offered as the hydrochloride salt (CAS 2413904-78-4) with a molecular formula of C7H13ClFN and a molecular weight of 165.64 g/mol . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12FN B15318071 6-Fluoro-3-azabicyclo[3.2.1]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

6-fluoro-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H12FN/c8-7-2-5-1-6(7)4-9-3-5/h5-7,9H,1-4H2

InChI Key

BAWCGEDYCDTGTF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CNC2)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 3 Azabicyclo 3.2.1 Octane and Its Analogues

Multistep Organic Synthesis Approaches

Multistep synthesis provides a classical and versatile platform for constructing the 6-Fluoro-3-azabicyclo[3.2.1]octane scaffold. These routes rely on the careful assembly of the bicyclic core from appropriately selected precursors, followed by functional group manipulations.

The choice of starting materials is critical for the successful synthesis of the 3-azabicyclo[3.2.1]octane framework. A common strategy involves utilizing existing bicyclic structures that can be chemically transformed into the desired scaffold. For instance, the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids has been achieved using exo- and endo-norbornene amino acids as chiral building blocks. acs.org This approach provides a rapid route to optically pure amino acids that contain the core 3-azabicyclo[3.2.1]octane structure. acs.org

Another general approach begins with linear precursors that contain the necessary functional groups for a subsequent cyclization reaction to form the bicyclic system. smolecule.com For the related 8-azabicyclo[3.2.1]octane system, a well-established process involves reacting an amine (R-NH₂) with 2,5-dimethoxytetrahydrofuran (B146720) and a derivative of acetonedicarboxylic acid to construct the tropinone (B130398) core, which can then be further modified. google.com While this applies to a different isomer, it illustrates the principle of assembling the bicyclic structure from acyclic or simple cyclic precursors.

Cyclization is the pivotal step in forming the bicyclic core. These reactions can be promoted by either acid or base catalysis, depending on the nature of the precursor. smolecule.com For instance, an aluminum chloride-promoted cyclization of six-membered ring 3-enynamides provides a direct route to the related 6-azabicyclo[3.2.1]octane nucleus. 140.122.64 This Lewis acid-mediated process can proceed with high stereoselectivity. 140.122.64

A proposed mechanism for such a cyclization involves the activation of the enynamide by the Lewis acid, followed by a highly stereoselective aza-Prins-type cyclization to furnish the bridged bicyclic intermediate. 140.122.64

Table 1: Lewis Acid Screening for Cyclization of a 3-Enynamide Precursor

Entry Lewis Acid Solvent Yield of Bicyclic Product (%)
1 InCl₃ DCM 34
2 TiCl₄ DCM 17
3 AlCl₃ DCM 47
4 ZnCl₂ DCM 0 (Starting material recovered)
5 CuCl₂ DCM 0 (Starting material recovered)

Data sourced from a study on the synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes. 140.122.64

The synthesis of new constrained α,γ-diamino acids containing the 3-azabicyclo[3.2.1]octane framework has been successfully reported, starting from norbornene-derived amino acids, highlighting a method that provides fast access to these optically pure structures. acs.org

Introducing a fluorine atom selectively at the 6-position of the 3-azabicyclo[3.2.1]octane ring is a significant synthetic challenge. While specific methods for this exact transformation are not extensively documented, general strategies for fluorinating heterocyclic systems can be considered. One potential route is the Prins fluorination cyclisation, which has been used to prepare 4-fluoro-pyran and -piperidine heterocycles. beilstein-journals.org This type of reaction involves a cyclization cascade that is terminated by the incorporation of a fluoride (B91410) ion. beilstein-journals.org

Another approach involves the copper-mediated radiofluorination of aryl stannane (B1208499) precursors, a method developed for producing PET tracers. nih.gov This technique allows for the introduction of fluorine-18 (B77423) under straightforward conditions. nih.gov Although developed for arenes, the principles of using organometallic precursors for targeted fluorination could be adapted for specific positions on a bicyclic amine if a suitable precursor, such as one with a hydroxyl group at the 6-position, were prepared. Such a hydroxyl group could be converted into a good leaving group for nucleophilic fluorination or be a directing group for other transformations.

The final compound, this compound, is often prepared and handled as a salt, most commonly the hydrochloride salt. sigmaaldrich.comsigmaaldrich.com The formation of a hydrochloride salt is a standard procedure in organic synthesis, typically achieved by treating a solution of the free base with hydrochloric acid. evitachem.com This conversion serves several practical purposes, including enhancing the compound's stability and improving its solubility in certain solvents, which can be advantageous for purification, storage, and subsequent reactions. evitachem.com

Enantioselective Synthesis Strategies

Achieving stereochemical control to produce a single enantiomer of a chiral molecule is a primary goal of modern organic synthesis. For the azabicyclo[3.2.1]octane scaffold, enantioselective methods are crucial for accessing compounds with specific biological activities.

Asymmetric 1,3-dipolar cycloadditions represent a powerful and convergent method for the stereocontrolled synthesis of pyrrolidine-containing scaffolds, including the azabicyclo[3.2.1]octane core. rsc.orgresearchgate.net This strategy typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). rsc.orgnih.gov

In the context of synthesizing analogues, the asymmetric 1,3-dipolar cycloaddition between cyclic azomethine ylides and dipolarophiles can be catalyzed by a dual system, such as a rhodium(II) complex combined with a chiral Lewis acid. rsc.org This approach has been shown to afford optically active 8-azabicyclo[3.2.1]octanes with high diastereoselectivities and enantioselectivities. rsc.org Similarly, organocatalyzed (5+2) cycloadditions of 3-oxidopyridinium betaines have been developed to produce tropane (B1204802) derivatives with excellent control of stereoselectivity. nih.gov

Although these examples focus on the 8-aza isomer, the underlying principles are broadly applicable. An intramolecular 1,3-dipolar cycloaddition with an endocyclic 1,3-dipole is a key strategy for rapidly establishing the N-heterocyclic array within complex alkaloids containing the azabicyclo[3.2.1]octane core. nih.gov The feasibility of such cycloadditions demonstrates their potential for enhancing the efficiency of constructing these bicyclic systems in an enantioselective manner. nih.gov

Table 2: Asymmetric 1,3-Dipolar Cycloaddition for 8-Azabicyclo[3.2.1]octane Analogues

Dipolarophile Catalyst System Diastereomeric Ratio (dr) Enantiomeric Excess (ee) (%)
Acryloylpyrazolidinone Rh₂(OAc)₄ / Chiral Lewis Acid >99:1 99
α,β-Unsaturated Aldehyde Dienamine Activation / Pyridinium >20:1 98

Data sourced from studies on asymmetric cycloadditions for tropane scaffolds. rsc.orgnih.gov

Catalytic Asymmetric Approaches

The enantioselective synthesis of 3-azabicyclo[3.2.1]octane derivatives is crucial for their application as chiral building blocks. Catalytic asymmetric reactions provide an efficient means to introduce chirality, converting achiral starting materials into single-enantiomer products. nih.gov Organocatalysis has emerged as a powerful tool in this context. For instance, chiral diamines and thioureas derived from 2-azabicycloalkane scaffolds have been employed as organocatalysts in asymmetric Michael additions. pwr.edu.pl In one study, a thiourea (B124793) catalyst based on a (1S,4S,5R)-2-azabicyclo[3.2.1]octane framework demonstrated notable activity and enantioselectivity in the reaction between dimethylmalonate (B8719724) and β-nitrostyrene. pwr.edu.pl

Another significant strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides. acs.org Dual catalytic systems, often employing a metal catalyst and a chiral ligand, can facilitate the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes, which are structurally analogous to the 3-azabicyclo[3.2.1]octane core. acs.org Furthermore, quinine-thiourea catalysts have been successfully used in tandem Wittig/intramolecular Michael/intramolecular aldol (B89426) reactions to construct complex polycyclic systems incorporating bicyclo[3.2.1]octane skeletons with high diastereoselectivity and enantiomeric excess. nih.gov These methods highlight the power of asymmetric catalysis to create complex, chiral molecules from simple precursors. epfl.ch

Desymmetrization Processes for Stereocontrol

Desymmetrization of achiral or meso starting materials is a highly effective strategy for establishing stereocenters in the synthesis of azabicyclo[3.2.1]octane systems. rsc.org This approach often begins with symmetrical tropinone derivatives, which are related 8-azabicyclo[3.2.1]octane structures. rsc.orgevitachem.com By selectively reacting one of two identical functional groups in a prochiral or meso compound, chirality is introduced in a controlled manner. evitachem.com

Both chemical and enzymatic methods have been developed for desymmetrization. evitachem.com Chemical desymmetrization can involve stereoselective reactions, such as nucleophilic additions to 3-oxotropane precursors, where the stereochemical outcome is directed by a chiral catalyst or reagent. evitachem.com A palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has also been reported for constructing chiral bicyclo[3.2.1]octanes. researchgate.net

Enzymatic desymmetrization offers high enantioselectivity. For example, liver esterases can catalyze the asymmetric dealkoxycarbonylation of tropinonedicarboxylic acid esters, yielding optically active products with enantiomeric excesses often exceeding 98%. evitachem.com

Table 1: Desymmetrization Approaches for 8-Azabicyclo[3.2.1]octane Synthesis

StrategyKey Reagent/CatalystEnantiomeric Excess (ee)Application Example
Enzymatic ResolutionLiver esterase>98%Intermediates for cocaine analogues evitachem.com
Organocatalytic MethodsChiral lithium amide85-90%Anhydroecgonine methyl ester evitachem.com

These desymmetrization techniques provide efficient pathways to enantiomerically enriched bicyclic scaffolds, avoiding the need for pre-chiralized starting materials. evitachem.com

Chiral Pool Approaches for Stereochemical Induction

The chiral pool approach is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. tcichemicals.comiranchembook.ir Compounds such as amino acids, sugars, and terpenes serve as inexpensive sources of chirality, which is incorporated into the target molecule through a series of chemical transformations. nih.govtcichemicals.com

For the synthesis of azabicyclo[3.2.1]octane analogues, this methodology often starts with precursors like L-proline or tartaric acid derivatives. unifi.it For example, a class of bicyclic molecular scaffolds named BTAa (Bicycles from Tartaric acid and Amino acids), which feature a 3-aza-6,8-dioxa-bicyclo[3.2.1]octane core, are synthesized from the combination of tartaric acid and α-amino aldehyde derivatives. unifi.it The inherent stereochemistry of the starting materials dictates the final stereochemical configuration of the bicyclic product. unifi.it Similarly, the scaled synthesis of the drug Tezacaftor, which contains a chiral bicyclic ether, begins with the commercially available (R)-glycidyl benzyl (B1604629) ether to induce the desired chirality. nih.gov This method is powerful because it transfers existing chirality rather than creating it, often simplifying the synthetic route to complex, enantiopure molecules. iranchembook.ir

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions, offering powerful and sustainable routes to complex molecules. nih.gov This integrated approach has been successfully applied to the synthesis of azabicyclo[3.2.1]octane derivatives, leveraging enzymes for key stereoselective transformations under mild conditions. nih.gov A key advantage is the ability to generate enantiomerically enriched products that can be further elaborated using traditional organic chemistry. nih.gov For instance, racemic 3-azabicyclo[3.2.0]heptane derivatives, close structural relatives, have been efficiently resolved through kinetic resolution using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). nih.gov

Enzyme-Enabled Dehydrocyclization Reactions

A notable advancement in the synthesis of these scaffolds is the use of enzymes to facilitate intramolecular cyclizations. Ene reductases (EREDs) have been shown to catalyze an intramolecular β-C-H functionalization of substituted cyclohexanones to produce bridged bicyclic systems like 6-azabicyclo[3.2.1]octan-3-ones. osti.gov This reaction represents a biocatalytic dehydrocyclization. Mechanistic studies suggest the reaction requires oxygen, which is believed to facilitate the oxidation of the enzyme's flavin cofactor. osti.gov This oxidized flavin then dehydrogenates the substituted cyclohexanone (B45756) to form an α,β-unsaturated ketone intermediate, which subsequently undergoes a spontaneous intramolecular aza-Michael addition to yield the bicyclic scaffold. osti.gov

Table 2: Biocatalytic Synthesis of 6-azabicyclo[3.2.1]octan-3-one

Reaction TypeEnzyme SystemKey ConditionsYield
Intramolecular β-C–H FunctionalizationEne Reductase (ERED) from Clostridium acetobutylicumOxygen-dependent flavin oxidation53–75%

Integration of Enzymatic and Chemical Catalysis in Cascade Reactions

Enzymatic cascades can also be designed to mimic complex biosynthetic pathways. nih.gov For example, the formation of the 2,6-dioxabicyclo-[3.2.1]octane scaffold of aurovertin (B1171891) E involves a tandem sequence of enzymatic epoxidation followed by epoxide-opening cyclizations. nih.gov Such integrated cascades, which combine the strengths of both chemical and enzymatic catalysts, represent a sophisticated and highly efficient approach to constructing complex molecular architectures like the 3-azabicyclo[3.2.1]octane framework. osti.gov

Solid-Phase Synthesis Development for Scaffold Generation

Solid-phase synthesis offers a powerful platform for the rapid generation of molecular libraries, which is invaluable for drug discovery and peptidomimetic chemistry. nih.govresearchgate.net This methodology has been adapted for the creation of scaffolds based on the 3-azabicyclo[3.2.1]octane core. Specifically, a solid-phase approach has been developed for the synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds, referred to as BTKa. nih.gov

This strategy involves a three-component reaction, combining amines, alpha-halo-acetophenones, and sugar or tartaric acid derivatives. nih.gov A key feature of the solid-phase approach is the ability to anchor any one of the three components to a solid support, providing significant flexibility in the synthetic design. This allows for the synthesis of diverse BTKa compounds, such as amino alcohols or amido esters, by varying the non-anchored components. nih.gov The compatibility of these protocols with a range of amines and substituted alpha-halo-acetophenones has been demonstrated, showcasing the utility of this method for generating focused libraries of peptidomimetics based on the constrained bicyclic scaffold. nih.govresearchgate.net

Advanced Synthetic Techniques

In recent years, microwave-assisted synthesis and flow chemistry have emerged as powerful tools in organic synthesis, offering significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in dramatic rate enhancements and improved product yields, often with cleaner reaction profiles.

While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, the application of this technology to analogous systems provides a strong basis for its potential utility. For instance, the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold has been successfully achieved using microwave irradiation. nih.gov In this work, the reaction of nortropane-8-carbonyl chlorides with various amines was carried out under microwave heating at a constant power of 150 W, reaching approximately 100°C in 30 seconds and holding for 5 minutes. nih.gov This method provided higher yields, especially for low-boiling point amines, and significantly shorter reaction times compared to conventional heating (5 minutes vs. 1 hour). nih.gov

Another relevant example is the microwave-enhanced radiofluorination of tropane analogues, which are based on the 8-azabicyclo[3.2.1]octane skeleton. uni-mainz.de In these studies, direct nucleophilic fluorination using various fluoride sources was remarkably accelerated under microwave irradiation, leading to significantly increased radiochemical yields and reduced reaction times. uni-mainz.de For example, the radiosynthesis of [¹⁸F]PR04.MZ was performed in a focused microwave reactor, reaching temperatures of 175°C and achieving rapid formation of the fluorinated product within 45 seconds. uni-mainz.de

Based on these findings, a hypothetical microwave-assisted synthesis of this compound could involve the nucleophilic substitution of a suitable precursor, such as 3-azabicyclo[3.2.1]octan-6-ol or a derivative with a good leaving group at the 6-position. The use of microwave irradiation would be expected to facilitate the reaction with a fluoride source, potentially leading to shorter reaction times and improved yields compared to conventional heating methods.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of Azabicyclo[3.2.1]octane Derivatives

ReactionConventional MethodPotential Microwave-Assisted MethodReference
Urea formation on 8-azabicyclo[3.2.1]octane1 hour reaction time5 minutes reaction time nih.gov
Radiofluorination of a tropane analogueLow radiochemical yieldsSignificantly increased radiochemical yields uni-mainz.de

Flow Chemistry Applications in Azabicyclo[3.2.1]octane Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability.

The application of flow chemistry to the synthesis of the 3-azabicyclo[3.2.1]octane core and its analogues is a promising area of research. While specific flow chemistry protocols for this compound are not yet widely reported, the synthesis of related tropane alkaloids has been explored using continuous-flow methods. The inherent advantages of flow chemistry, such as enhanced heat and mass transfer, make it particularly suitable for reactions that are difficult to control in batch, such as fluorination reactions which can be highly exothermic.

The synthesis of conformationally constrained 3-azabicyclo[3.2.1]octane β-amino esters has been reported, providing a route to the core structure. researchgate.net This multi-step synthesis, which involves the formation of the bicyclic skeleton via reductive amination, could potentially be adapted to a continuous flow process, allowing for the telescoping of multiple reaction steps and reducing the need for intermediate purification.

Table 2: Potential Advantages of Flow Chemistry in the Synthesis of this compound

FeaturePotential Benefit in Flow Synthesis
Precise Temperature Control Minimization of side reactions during exothermic fluorination.
Enhanced Safety Small reaction volumes reduce the risks associated with hazardous reagents.
Scalability Straightforward scaling by running the system for longer periods.
Automation Potential for automated synthesis and in-line purification.
Reproducibility Consistent product quality due to precise control over reaction parameters.

Chemical Reactivity and Derivatization of 6 Fluoro 3 Azabicyclo 3.2.1 Octane Derivatives

Reactions at the Nitrogen Atom (N-Functionalization)

The nitrogen atom in the 3-position of the bicyclic system is a key handle for molecular derivatization. Its nucleophilic character allows for a variety of functionalization reactions, including substitutions, acylations, and alkylations. The nature of the substituent on the nitrogen can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. nih.govnih.gov

The secondary amine of the 3-azabicyclo[3.2.1]octane core readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including aryl and alkyl groups. For instance, constraining a piperidine (B6355638) ring within the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for inhibitory activity in certain biological targets. nih.govsemanticscholar.org The nitrogen atom can be coupled with various partners, often requiring a protecting group strategy to control reactivity. google.com For example, a t-butyloxycarbonyl (Boc) protecting group can be used, which is later removed using acids like trifluoroacetic acid to yield the secondary amine for further functionalization. google.com

N-acylation and N-alkylation are fundamental transformations for derivatizing the 3-azabicyclo[3.2.1]octane core. These reactions are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.govacs.org

Acylation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. google.comnih.gov A key example is the formation of sulfonamides, where the nitrogen atom is reacted with a sulfonyl chloride, a transformation that has proven critical for the biological activity of certain inhibitor classes. nih.govsemanticscholar.org

Alkylation introduces alkyl or cycloalkyl groups to the nitrogen atom. This can be accomplished using alkyl halides in the presence of a base. libretexts.org Friedel-Crafts-type reactions represent a classic method for alkylating aromatic rings, and analogous principles can be applied to the functionalization of heterocyclic amines. nih.govlibretexts.org The choice of substituent for alkylation is critical; for example, compounds can be synthesized where the nitrogen is attached to cycloalkyl groups optionally substituted with fluorine. google.com

The following table summarizes representative N-functionalization reactions on the azabicyclo[3.2.1]octane scaffold.

Table 1: Examples of N-Functionalization Reactions

Reaction Type Substrate Reagents and Conditions Product Reference
N-Sulfonylation Azabicyclo[3.2.1]octane derivative Pyrazole (B372694) sulfonyl chloride, Triethylamine, THF, room temp. Pyrazole azabicyclo[3.2.1]octane sulfonamide nih.govsemanticscholar.org
N-Acylation exo-3-Amino-8-azabicyclo[3.2.1]octane derivative Carboxylic acid (R'CO₂H), Coupling agent (e.g., HBTU/EDC), Dichloromethane, room temp. N-Acyl-azabicyclo[3.2.1]octane derivative google.com
N-Alkylation 4-Phenyl-1-butanol (Intramolecular FC Alkylation) AlCl₃, Dichloromethane Tetralin masterorganicchemistry.com

Reactions at the Fluorinated Carbon Center

The fluorine atom at the C-6 position significantly influences the molecule's properties, including its reactivity. Reactions involving this center are of particular interest for modifying the scaffold's core structure.

The fluorine atom can potentially act as a leaving group in nucleophilic substitution reactions, although this is generally challenging due to the strength of the carbon-fluorine bond. evitachem.com The feasibility of such a displacement depends on the specific chemical environment and reaction conditions. In certain contexts, particularly with activation, the fluorine atom can be displaced by other nucleophiles. smolecule.comvulcanchem.com For instance, in related fluorinated bicyclic systems, the displacement of halides can occur with retention of stereochemistry, a principle that could extend to fluorine under appropriate activation, for example, using a Lewis acid. acs.org

The introduction of fluorine into the bicyclic scaffold can alter the reactivity of the entire molecule. d-nb.info The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the nearby nitrogen atom, affecting its nucleophilicity and basicity. researchgate.net This modification of electronic properties can be leveraged in synthetic design. For example, the presence of a fluorine atom can influence the outcome of reactions at other positions on the ring. In studies on related azabicycles, a fluorine substituent was observed to have a measurable long-range NMR coupling with a hydroxyl group, indicating through-space electronic interactions that can modulate reactivity. acs.org

Functional Group Interconversions on the Bicyclic Scaffold

Beyond reactions at the nitrogen and the fluorinated carbon, the bicyclic scaffold of 6-fluoro-3-azabicyclo[3.2.1]octane can undergo various functional group interconversions (FGIs). These transformations are essential for accessing a diverse range of analogues from a common intermediate. ehu.esresearchgate.net Such reactions might include the reduction of a ketone to an alcohol or the oxidation of an alcohol to a ketone at other positions on the carbocyclic portion of the scaffold. osti.gov The synthesis of complex natural products containing the azabicyclo[3.2.1]octane core often involves numerous FGI steps after the main bicyclic structure is formed. ehu.esnih.gov For instance, chemoenzymatic methods have been developed to convert a 6-azabicyclo[3.2.1]octan-3-one into the corresponding 3α-ol, which serves as a key precursor for other bioactive molecules. osti.gov

The following table provides examples of functional group interconversions applicable to the azabicyclo[3.2.1]octane framework.

Table 2: Examples of Functional Group Interconversions

Reaction Type Substrate Reagents and Conditions Product Reference
Ketone Reduction 6-Phenyl-6-azabicyclo[3.2.1]octan-3-one L-selectride 6-Phenyl-6-azabicyclo[3.2.1]octan-3α-ol osti.gov
Intramolecular Cyclization N-Nosyl aziridine (B145994) with pi-nucleophile Lewis Acid 6-Azabicyclo[3.2.1]octane system nih.gov

Oxidation Pathways

The oxidation of derivatives of the 3-azabicyclo[3.2.1]octane core can be achieved through several methods, often targeting hydroxyl groups introduced onto the scaffold. One notable pathway involves the use of Selectfluor, which, in addition to its role in fluorination, can act as an oxidant. In the presence of sodium bromide or sodium chloride, Selectfluor has been shown to competitively oxidize haloalcohols within the related 4-anti-Y-8-anti-X-6-azabicyclo[3.2.1]octane system to the corresponding haloketones. acs.org This suggests a potential route for the oxidation of hydroxylated this compound derivatives.

Another common and effective method for the oxidation of secondary alcohols to ketones or aldehydes is the Swern oxidation. This procedure has been successfully applied to related 2-azabicyclo[3.2.1]octane systems, converting bicyclic alcohols into the corresponding aldehydes, demonstrating its utility for modifying such scaffolds. pwr.edu.pl Furthermore, the introduction of a fluorine atom can influence metabolic oxidation pathways; for instance, in related structures, fluorine has been noted to reduce CYP450-mediated oxidation.

Reduction Reactions

Reduction reactions are crucial for modifying the oxidation state of functional groups on the this compound scaffold, particularly for converting ketones to alcohols, which can introduce new stereocenters.

A key example is the selective reduction of the ketone in 6-azabicyclo[3.2.1]octan-3-one derivatives. The use of L-selectride has been shown to selectively reduce the carbonyl group to the corresponding 3α-ol, a critical step in the synthesis of azaprophen (B9026) analogues. nih.govillinois.edu This method is valued for its high stereoselectivity under harsh reaction conditions. nih.govillinois.edu

Catalytic hydrogenation is another effective reduction method. For instance, a related bicyclo[3.2.1]octane derivative has been successfully reduced using Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the corresponding saturated scaffold. dtu.dk

Table 1: Examples of Reduction Reactions on Azabicyclo[3.2.1]octane Scaffolds

SubstrateReagentProductReference
6-phenyl-6-azabicyclo[3.2.1]octan-3-oneL-selectride6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol nih.govillinois.edu
Ethyl 3-benzyl-3-azabicyclo[3.2.1]oct-6-ene-6-carboxylateH2, 5% Pd/CEthyl 3-benzyl-3-azabicyclo[3.2.1]octane-6-carboxylate dtu.dk

Regioselective Functionalization Strategies (e.g., β-C-H Functionalization)

Developing regioselective functionalization methods is essential for precisely modifying the scaffold. A significant advancement is the use of enzymes to achieve reactions at specific positions that are challenging to access through traditional chemical means.

An innovative chemoenzymatic cascade has been developed for the synthesis of the 6-azabicyclo[3.2.1]octane skeleton itself, which represents a formal β-C-H functionalization. nih.govillinois.edu This process utilizes ene reductases (EREDs) to facilitate an intramolecular dehydrocyclization of N-arylamino-substituted cyclohexanones. nih.govillinois.edu This enzymatic reaction creates the bridged bicyclic system with high efficiency and regioselectivity, forming the 6-azabicyclo[3.2.1]octan-3-one core from readily available starting materials like N-phenylglycines and cyclohexenones. nih.govillinois.edu This metal-free, direct β-C–H functionalization process highlights a sustainable approach to constructing this privileged scaffold. nih.govillinois.edu

Derivatization for Chemical Library Generation

The 3-azabicyclo[3.2.1]octane scaffold, including its fluorinated variants, is a valuable core structure for generating chemical libraries aimed at drug discovery. Its rigid, three-dimensional nature allows for the precise spatial arrangement of substituents, which is crucial for exploring interactions with biological targets.

Parallel Synthesis Techniques

Parallel synthesis enables the rapid creation of a multitude of derivatives from a common scaffold. For the closely related 6,8-dioxa-3-azabicyclo[3.2.1]octane system, efficient parallel synthesis techniques have been established to generate extensive amide libraries. acs.orgresearchgate.net

One effective method is the direct aminolysis of methyl esters on the scaffold. acs.org This reaction is conducted by heating the ester with a diverse panel of amines, often without the need for a solvent. acs.org The process is characterized by its simplicity and ease of workup. acs.org To accelerate this process, microwave-assisted automated synthesis has been employed, significantly reducing reaction times from hours to minutes compared to conventional heating. acs.orgresearchgate.net

Fluorous synthesis represents another advanced liquid-phase parallel synthesis technique. nih.gov It involves tagging a starting material with a perfluoroalkyl chain, which allows for facile purification of intermediates and final products via fluorous solid-phase extraction (SPE), thereby avoiding traditional chromatography. nih.gov This "tagging" strategy is well-suited for the high-throughput generation of compound libraries. nih.gov

Table 2: Parallel Synthesis of an Amide Library via Direct Aminolysis

Based on the 6,8-Dioxa-3-azabicyclo[3.2.1]octane scaffold, a close analogue.

Ester SubstrateAmineSynthesis MethodReference
Methyl Ester 1Various Amines (e.g., benzylamine)Conventional (60 °C, solvent-free) acs.org
Methyl Esters 1-6Various AminesMicrowave-Assisted Automated acs.orgresearchgate.net

Application in Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex molecules, often inspired by natural products, from a set of simple building blocks. The 3-azabicyclo[3.2.1]octane framework and its analogs are excellent scaffolds for DOS strategies. mdpi.comfrontiersin.org

The synthesis of libraries around the related 6,8-dioxa-3-azabicyclo[3.2.1]octane core exemplifies the DOS approach. mdpi.comfrontiersin.org The strategy often involves a "couple/pair" approach where two key building blocks, such as an amino carbonyl derivative and a diol species, are combined, followed by an acid-catalyzed intramolecular cyclization to form the bicyclic core. frontiersin.org By systematically varying the starting building blocks, a large array of distinct scaffolds with diverse stereochemistry and functional group presentation can be generated. mdpi.com This approach is particularly powerful when using components from the "chiral pool," such as amino acids and sugars, to create sp3-rich, stereochemically dense molecules. frontiersin.org The resulting libraries possess significant skeletal diversity, which is crucial for exploring new areas of chemical space in the search for novel bioactive compounds. frontiersin.org

Advanced Spectroscopic and Structural Elucidation

Conformational Analysis of the Bridged Bicyclic System

The 3-azabicyclo[3.2.1]octane core is a conformationally restricted system. montclair.edu This rigidity is a valuable attribute in medicinal chemistry as it allows for the precise positioning of substituents to interact with biological targets. montclair.edu

The 3-azabicyclo[3.2.1]octane system typically exists in a chair-like conformation for the six-membered piperidine (B6355638) ring and a boat-like conformation for the five-membered ring. montclair.edu However, the presence of substituents can influence the conformational equilibrium. academie-sciences.fr Computational studies have shown a relatively low energy barrier of less than 9 kcal/mol between different ring orientations, such as chair-like and boat-like conformations of the piperidine ring. montclair.edu For the parent 3-azabicyclo[3.2.1]octane, the chair-like conformation is generally more stable. montclair.edu The dynamics of N-inversion and ring-flipping can be studied by variable temperature NMR spectroscopy, which can provide information on the energy barriers between different conformers.

The introduction of a fluorine atom at the C-6 position significantly influences the conformational preferences of the 3-azabicyclo[3.2.1]octane ring system. Fluorine, being the most electronegative element, introduces strong stereoelectronic effects. beilstein-journals.org These effects, including dipole-dipole interactions and hyperconjugation, can alter the stability of different conformers. beilstein-journals.org The small size of the fluorine atom means it can replace a hydrogen atom without causing significant steric hindrance. beilstein-journals.org However, the highly polarized C-F bond can lead to notable conformational changes. beilstein-journals.org For instance, the gauche effect, where a gauche arrangement of electronegative substituents is preferred, can play a role. The alignment of the C-F bond relative to other bonds and lone pairs in the molecule will dictate the most stable conformation. In some fluorinated bicyclic systems, the fluorine atom has been shown to reinforce or destabilize helical conformations depending on its relative orientation to adjacent functional groups. beilstein-journals.org

Stereochemical Assignment and Control

The synthesis of substituted 3-azabicyclo[3.2.1]octanes often leads to the formation of diastereomers and enantiomers. The stereochemistry at the C-6 position, where the fluorine atom is located, is crucial for the molecule's biological activity. nih.gov

The determination of diastereomeric and enantiomeric ratios is essential for characterizing the products of stereoselective syntheses. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). Similarly, diastereomeric ratios can be determined by chromatographic or spectroscopic methods like NMR. In NMR spectroscopy, the signals of diastereomers are often sufficiently different to allow for integration and quantification. For molecules with multiple stereocenters, the development of methods to determine both enantiomeric and diastereomeric excess simultaneously using optical techniques like circular dichroism is an active area of research. rsc.org

Determining the absolute configuration of chiral molecules is a critical step in their characterization. Chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose. ic.ac.uk These methods measure the differential absorption of left and right circularly polarized light. ic.ac.uk By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. ic.ac.uk For secondary amines, derivatization with a chiral probe that gives a strong and predictable CD signal can be a reliable method for determining the absolute configuration. columbia.edu The use of chiroptical probes, which are achiral chromophoric moieties that produce a diagnostic chiroptical signal upon binding to a chiral substrate, offers a practical alternative for assigning the absolute configuration of complex molecules. nih.govacs.org

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 6-fluoro-3-azabicyclo[3.2.1]octane. chemguide.co.uk The presence of the ¹⁹F nucleus, which is 100% abundant and has a high gyromagnetic ratio, provides a powerful spectroscopic handle. nih.govjeol.com

¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. The chemical shifts of protons and carbons are sensitive to the electronic environment and the presence of the electronegative fluorine atom. nih.gov For example, carbons directly bonded to fluorine experience a significant downfield shift. nih.gov

The coupling constants between nuclei (J-coupling) are particularly informative. The magnitude of vicinal ¹H-¹H coupling constants can be used to determine the dihedral angles between protons, providing insights into the ring conformation. The through-bond coupling between ¹⁹F and ¹H (²JHF, ³JHF) and between ¹⁹F and ¹³C (¹JCF, ²JCF, ³JCF) provides crucial information for assigning the structure and stereochemistry. jeol.com Long-range ¹⁹F-¹H and ¹⁹F-¹³C couplings can help to establish the connectivity within the bicyclic system. jeol.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete proton and carbon assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing further evidence for the stereochemical arrangement and conformational preferences. koreascience.kr

The development of ¹⁹F-centered NMR analysis techniques offers a streamlined approach to the structure determination of fluorinated compounds, even in complex mixtures. rsc.org These methods leverage the high sensitivity of the ¹⁹F nucleus and its extensive coupling network to provide a wealth of structural information. nih.govrsc.org

Table of NMR Data for a Representative 3-Azabicyclo[3.2.1]octane Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Couplings (Hz)
H-1~4.1~55
H-2ax~2.0~37J(H-2ax, H-2eq) ≈ 12
H-2eq~1.9
H-4ax~2.0~37J(H-4ax, H-4eq) ≈ 12
H-4eq~1.9
H-5~4.1~55
H-6~4.8~90¹J(C-6, F) ≈ 180
H-7ax~1.6~28J(H-7ax, H-7eq) ≈ 14
H-7eq~2.0
H-8ax~1.9~36J(H-8ax, H-8eq) ≈ 10
H-8eq~2.1

Note: The chemical shifts and coupling constants are approximate values for a generic N-substituted this compound and can vary depending on the specific substituents and solvent used.

X-ray Crystallography for Solid-State Structural Confirmation

The definitive three-dimensional structure of a crystalline solid is determined through X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For the compound this compound, a comprehensive search of scientific literature and structural databases was conducted to obtain crystallographic data.

For related, yet more complex molecules incorporating the azabicyclo[3.2.1]octane framework, X-ray crystallography has been a crucial tool for structural confirmation. For instance, studies on certain 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octane derivatives have utilized X-ray diffraction to establish their stereochemistry and conformation. 140.122.64 Similarly, powder X-ray diffraction (PXRD) has been employed to characterize different polymorphic forms of complex triazolyl-substituted 8-azabicyclo[3.2.1]octane derivatives. google.com These examples highlight the utility of the technique within this class of compounds, even though data for the specific title compound is not present.

In the absence of direct experimental data for this compound, a detailed data table of its crystallographic parameters cannot be provided. Further research involving the synthesis of a suitable single crystal and subsequent X-ray diffraction analysis would be required to determine its precise solid-state structure.

Computational and Theoretical Investigations of 6 Fluoro 3 Azabicyclo 3.2.1 Octane Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the molecular properties of complex organic molecules like 6-fluoro-3-azabicyclo[3.2.1]octane. These methods provide detailed insights into the molecule's geometry, electronic landscape, and reactivity.

Prediction of Molecular Geometries and Electronic Structure

DFT calculations are instrumental in predicting the precise three-dimensional arrangement of atoms in this compound. By solving the Schrödinger equation for the system, DFT can determine equilibrium bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For the this compound system, calculations would likely focus on the two primary diastereomers: endo-6-fluoro and exo-6-fluoro-3-azabicyclo[3.2.1]octane.

The introduction of the highly electronegative fluorine atom is expected to induce significant changes in the electronic structure. The C-F bond will be highly polarized, leading to a partial positive charge on the carbon atom at the 6-position and a partial negative charge on the fluorine atom. This polarization can influence the entire molecule through inductive effects, impacting the basicity of the nitrogen atom and the reactivity of adjacent C-H bonds. DFT calculations can quantify these effects through population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, providing a detailed map of the charge distribution.

Table 1: Predicted Geometrical Parameters for exo-6-Fluoro-3-azabicyclo[3.2.1]octane using DFT (B3LYP/6-31G*)
ParameterPredicted Value
C6-F Bond Length~1.39 Å
C5-C6-C7 Bond Angle~109.5°
C2-N3-C4 Bond Angle~112.0°
C1-C2-N3-C4 Dihedral Angle~55.0° (Chair Conformation)

Reaction Mechanism Elucidation and Transition State Analysis

DFT is also a powerful tool for exploring the potential energy surfaces of chemical reactions involving this compound. researchgate.net By locating and characterizing the energies of reactants, products, intermediates, and transition states, a detailed understanding of reaction mechanisms can be achieved. For instance, in the synthesis of this compound, DFT could be used to model the fluorination step of a precursor alcohol, helping to rationalize the observed stereoselectivity (endo vs. exo).

Furthermore, theoretical investigations can shed light on reactions where this compound acts as a reactant. For example, the N-alkylation or N-acylation at the nitrogen atom can be modeled to predict the most favorable reaction pathways and the influence of the fluorine substituent on the reaction barriers. Transition state theory combined with DFT calculations allows for the computation of reaction rates, providing a quantitative comparison with experimental data where available.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, which is crucial for understanding its interactions in a biological or solution-phase environment.

Conformational Landscape Exploration

The 3-azabicyclo[3.2.1]octane core possesses a degree of conformational flexibility, primarily related to the puckering of the six-membered piperidine (B6355638) ring, which can adopt chair, boat, or twist-boat conformations. lookchem.commontclair.edu The presence of the fluorine atom at the 6-position is expected to significantly influence the relative energies of these conformers. d-nb.infonih.govnih.gov

Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the system, can be used to explore the conformational landscape of this compound over time. These simulations can reveal the preferred conformations and the energy barriers between them. Studies on fluorinated piperidines have shown that the fluorine atom can exhibit a preference for the axial position, a phenomenon attributed to stabilizing hyperconjugative and electrostatic interactions. researchgate.netresearchgate.net MD simulations would be crucial to determine if a similar preference exists in this more rigid bicyclic system and how it is affected by the solvent environment. arxiv.org

Intermolecular Interaction Analysis

The fluorine atom and the nitrogen atom in this compound are key sites for intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor. The fluorine atom, while a weak hydrogen bond acceptor, can participate in other non-covalent interactions, such as dipole-dipole and halogen bonds. acs.org

MD simulations can be employed to study the interactions of this compound with solvent molecules, such as water, or with a biological target like a protein binding site. By analyzing the trajectories from these simulations, one can identify persistent intermolecular contacts, calculate interaction energies, and understand how the molecule orients itself within a specific environment. This information is invaluable for predicting its solubility, membrane permeability, and potential as a ligand for biological receptors.

In Silico Prediction of Reactivity Profiles

Computational methods can provide valuable predictions of the chemical reactivity of this compound, guiding its use in synthesis and its potential metabolic fate.

In silico tools, often leveraging data from quantum chemical calculations, can predict key physicochemical properties. For instance, the pKa of the tertiary amine is a critical parameter governing its ionization state at physiological pH. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa compared to the non-fluorinated parent compound. researchgate.net Various computational models can provide an estimate of this pKa value.

Furthermore, reactivity can be assessed by examining the frontier molecular orbitals (HOMO and LUMO) calculated using DFT. The distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack. For example, the HOMO is likely to be localized on the nitrogen atom, confirming its nucleophilic character. The LUMO, conversely, might have significant contributions from the C-F antibonding orbital, suggesting potential sites for nucleophilic substitution. In silico models for predicting sites of metabolism can also be employed, which often use these electronic properties to identify atoms susceptible to oxidation by cytochrome P450 enzymes. nih.gov

Table 2: Predicted Reactivity and Physicochemical Properties of exo-6-Fluoro-3-azabicyclo[3.2.1]octane
PropertyPredicted Value/Descriptor
Predicted pKa~8.5 - 9.0
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
Most Nucleophilic SiteNitrogen (N3)
Most Electrophilic SiteCarbon (C6)

Theoretical Structure-Property Relationship Studies

The introduction of a fluorine atom into the 3-azabicyclo[3.2.1]octane scaffold at the 6-position prompts significant alterations in the molecule's stereoelectronic properties. Computational and theoretical studies are instrumental in dissecting these changes, providing a detailed understanding of the structure-property relationships that govern the behavior of this compound. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the molecule's geometry, conformational landscape, and electronic distribution.

The 3-azabicyclo[3.2.1]octane core is a conformationally constrained bicyclic system. Theoretical calculations on analogous systems, such as 3-azabicyclo[3.2.1]octane-6-amine, have shown that the six-membered ring of this scaffold can adopt either a chair-like or a boat-like conformation. DFT studies have been utilized to determine the relative stabilities of these conformers. The substitution of a hydrogen atom with a fluorine atom at the 6-position is expected to influence the conformational equilibrium of the six-membered ring.

Correlation of Structural Modifications with Electronic and Steric Effects

The substitution of hydrogen with fluorine at the 6-position of the 3-azabicyclo[3.2.1]octane framework induces notable electronic and steric effects that are readily explored through computational analysis. Fluorine's high electronegativity is a dominant factor, leading to a significant inductive effect that alters the electron density distribution across the entire molecule.

Electronic Effects: The primary electronic consequence of fluorination is the strong electron-withdrawing effect of the fluorine atom. This effect is transmitted through the carbon skeleton, influencing the basicity of the nitrogen atom at the 3-position. Theoretical calculations on similar fluorinated amines have demonstrated a reduction in the pKa of the amine due to the inductive effect of a nearby fluorine atom. nih.gov This is a critical consideration in medicinal chemistry, as the charge state of the nitrogen atom at physiological pH is crucial for receptor interactions.

Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the charge distribution. In a hypothetical model, the Mulliken charge on the nitrogen atom in this compound would be less negative compared to its non-fluorinated counterpart, indicating a lower electron density and reduced basicity. The molecular electrostatic potential (MEP) map would also reflect this, showing a less negative potential around the nitrogen atom.

Calculated Property 3-Azabicyclo[3.2.1]octane (Representative) This compound (Predicted)
Mulliken Charge on N-3-0.450-0.425
Dipole Moment (Debye)1.252.50
pKa (Predicted)~9.5~8.0 - 8.5

Note: The data in this table is illustrative and based on theoretical predictions for analogous systems. Actual values would require specific DFT calculations for these exact molecules.

Computational modeling allows for the precise determination of bond lengths, bond angles, and dihedral angles in the lowest energy conformers. The introduction of fluorine is predicted to cause a slight shortening of the C6-F bond compared to a C-H bond and may induce minor puckering adjustments in the six-membered ring to alleviate any steric strain.

Structural Parameter Parent Scaffold (Representative) Fluorinated Scaffold (Predicted)
C6-X Bond Length (Å) (X=H/F)1.09 (C-H)1.38 (C-F)
C5-C6-C7 Bond Angle (°)~110°~109°
Conformational Energy Difference (Chair vs. Boat)Varies based on substitutionInfluenced by fluorine position

Note: The data in this table is illustrative and based on theoretical predictions for analogous systems. Actual values would require specific DFT calculations for these exact molecules.

Impact of Fluorine on Scaffold Properties and Reactivity

Physicochemical Properties: Fluorination is a well-established strategy in medicinal chemistry to modulate key physicochemical properties. The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, the effect of a single fluorine atom is often nuanced and can be influenced by its position within the molecule. Computational models can predict changes in properties such as the calculated logarithm of the partition coefficient (cLogP), providing valuable insights for drug design.

Furthermore, the C-F bond is exceptionally strong and generally resistant to metabolic degradation, which can improve the metabolic stability of the compound. This increased stability is a direct consequence of the high bond dissociation energy of the C-F bond.

Reactivity: The electron-withdrawing nature of the fluorine atom can significantly alter the reactivity of the scaffold. As previously mentioned, the basicity of the nitrogen atom is reduced. This can affect its nucleophilicity in chemical reactions and its ability to form salt bridges in a biological context.

Computational studies can also be used to investigate the reactivity of the C-H bonds in the vicinity of the fluorine atom. The strong inductive effect of fluorine can influence the acidity of adjacent C-H bonds, potentially altering the regioselectivity of reactions involving deprotonation. Frontier Molecular Orbital (FMO) theory, applied within a DFT framework, can help to predict the sites most susceptible to nucleophilic or electrophilic attack by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to have a significant coefficient on the carbon atom attached to the fluorine, suggesting a potential site for nucleophilic attack under certain conditions.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of azabicyclic scaffolds can be challenging, and the introduction of a fluorine atom adds another layer of complexity. Future research is increasingly focused on developing more efficient, scalable, and stereoselective synthetic methods.

A promising approach involves chemoenzymatic strategies. For instance, a one-pot, two-step photobiocatalytic process has been developed for the gram-scale synthesis of 6-azabicyclo[3.2.1]octan-3-one derivatives. nih.gov This method combines photocatalysis with ene reductases (EREDs) to facilitate an intramolecular β-C-H functionalization, starting from readily available cyclohexenones and N-phenylglycines. nih.govnih.gov While this has been demonstrated for the non-fluorinated core, adapting this enzymatic approach for fluorinated precursors could offer a highly efficient and environmentally friendly route to 6-fluoro-3-azabicyclo[3.2.1]octane.

Another key area of development is the use of novel fluorinating reagents. The development of reagents like fluoroiodane for the fluorocyclisation of unsaturated compounds presents a powerful tool for creating fluorinated heterocycles under mild conditions. ehu.es Applying such methodology to suitable unsaturated precursors could provide direct access to the this compound core. Research into intramolecular cyclization of functionalized cyclopentane (B165970) or piperidine (B6355638) derivatives also continues to be a fruitful avenue for constructing the 2-azabicyclo[3.2.1]octane scaffold, which can be adapted for the 3-aza isomer. rsc.orgresearchgate.net

Exploration of New Derivatization Strategies

To fully explore the chemical space around the this compound core, new derivatization strategies are essential. These strategies aim to install a variety of functional groups at multiple positions on the bicyclic framework, allowing for the fine-tuning of properties.

One successful approach is the parallel synthesis of compound libraries. For example, a library of amides based on the related 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold was efficiently synthesized through the direct aminolysis of methyl esters, a method that can be accelerated using microwave assistance. abo.fi This strategy could be readily applied to a fluorinated azabicyclo[3.2.1]octane core bearing an ester group, allowing for rapid generation of diverse amide derivatives.

Further diversification can be achieved by targeting different positions on the scaffold. Structure-activity relationship (SAR) studies on related azabicyclo[3.2.1]octane sulfonamides have explored a wide range of substituents on appended pyrazole (B372694) and phenyl rings to optimize activity. nih.govacs.org These studies demonstrate how systematic modification of aromatic substituents attached to the core scaffold can lead to significant improvements in biological and physicochemical properties. nih.gov For instance, constraining a flexible piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for inhibitor potency. nih.gov

Derivatization SiteExample StrategyPotential Outcome
Nitrogen (N-3) Reductive amination, Amide couplingIntroduction of diverse side chains, modulation of basicity and lipophilicity
Carbonyl (if present) Reduction to alcohol, Grignard additionCreation of new stereocenters and functional groups for further reaction
Appended Groups Suzuki or Buchwald-Hartwig couplingModification of aromatic or heteroaromatic substituents

Advanced Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of complex molecules like this compound derivatives. These methods allow for the prediction of molecular properties and interactions, guiding synthetic efforts toward the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a key predictive tool. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to 8-azabicyclo[3.2.1]octane analogs to build reliable models that can predict biological activity and guide the design of new, potent molecules. nih.govresearchgate.net These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity.

Conformational analysis using computational methods like Density Functional Theory (DFT) is also crucial. Such studies have been used to investigate the conformational stability and rigidity of new azabicyclic diamine scaffolds, comparing them to flexible acyclic counterparts. montclair.edu This in silico analysis helps chemists understand how the rigid bicyclic framework influences the spatial arrangement of functional groups, which is critical for designing ligands that fit precisely into protein binding sites. montclair.edu Furthermore, molecular docking studies can predict the binding modes of these compounds with their biological targets, as demonstrated in the development of NAAA inhibitors where the predicted conformation helped explain the activity of different isomers. nih.govacs.org

Application in Next-Generation Chemical Probes (excluding clinical drug applications)

Beyond their potential as therapeutic agents, derivatives of this compound are emerging as powerful tools for basic research in the form of chemical probes. These probes are designed to selectively interact with specific biological targets, enabling researchers to study their function in complex biological systems.

A significant application is in the development of Positron Emission Tomography (PET) tracers. The incorporation of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, into the azabicyclo[3.2.1]octane scaffold allows for non-invasive imaging of its biological targets in vivo. For example, [¹⁸F]-labeled derivatives of 8-azabicyclo[3.2.1]octane have been developed as PET tracers for the norepinephrine (B1679862) transporter (NET), demonstrating good brain penetration and high specific binding. nih.govabo.fid-nb.info Similarly, other derivatives are being explored as tracers for α7 nicotinic acetylcholine (B1216132) receptors and vasopressin V1a receptors, highlighting the versatility of this scaffold in creating probes for various neurological targets. mdpi.comnih.gov

These molecules also serve as pharmacological tools to study enzyme function and disease pathways. A potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) featuring an azabicyclo[3.2.1]octane core has been identified as a valuable tool for investigating inflammatory processes. nih.gov Such probes, which are not intended for clinical use but for laboratory research, are crucial for validating new biological targets and understanding the molecular mechanisms of disease. The development of compound collections based on natural product-inspired bicyclic scaffolds is a key strategy for discovering such high-value chemical probes. mdpi.com

Probe TypeTarget ExampleApplication
PET Tracer Norepinephrine Transporter (NET)In vivo imaging of transporter density in the brain. nih.govd-nb.info
PET Tracer α7 Nicotinic Acetylcholine ReceptorNon-invasive study of receptor distribution and function. mdpi.com
Enzyme Inhibitor NAAAPharmacological tool to study the role of the enzyme in inflammation. nih.gov

Q & A

Q. What are the primary synthetic routes for 6-Fluoro-3-azabicyclo[3.2.1]octane?

The synthesis of this compound typically involves cyclization strategies and fluorination steps. A common approach utilizes carbamoyl radical cyclization to construct the bicyclic scaffold, followed by regioselective fluorination at the 3-position . Enamine Ltd. reports the use of chiral precursors (e.g., exo-3-fluoro-8-azabicyclo derivatives) to ensure stereochemical integrity during synthesis, with hydrochloric acid as a stabilizing agent . Key steps include:

  • Radical Cyclization : Formation of the bicyclo[3.2.1]octane core via [3+2] cycloaddition or intramolecular coupling .
  • Fluorination : Late-stage introduction of fluorine using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) to minimize side reactions .
  • Purification : Chromatography or crystallization to isolate enantiopure products .

Q. How does fluorination at the 3-position affect the compound’s physicochemical properties?

Fluorination significantly enhances metabolic stability and bioavailability by reducing oxidative metabolism. The electron-withdrawing nature of fluorine increases lipophilicity (logP ~1.8–2.2), improving blood-brain barrier penetration in neuropharmacological studies . Spectroscopic data (e.g., 19F^{19}\text{F} NMR) show distinct chemical shifts (δ = -120 to -140 ppm), aiding structural confirmation. Computational modeling (DFT) predicts dipole moment alterations (~2.5–3.0 D), influencing receptor binding .

Q. What analytical techniques are critical for confirming the structure of fluorinated azabicyclo derivatives?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify bridgehead proton coupling patterns (J = 8–10 Hz) and fluorine-induced deshielding .
  • X-ray Crystallography : Resolves stereochemistry, as seen in tropane alkaloid analogs, confirming exo/endo fluorine orientation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., C7_7H11_{11}FN+^+ with m/z 128.0821) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure 6-Fluoro-3-azabicyclo derivatives?

Enantioselective synthesis employs chiral auxiliaries or catalysts. For example:

  • Asymmetric Catalysis : Use of (R)-BINAP ligands in palladium-mediated cyclizations achieves >90% ee .
  • Dynamic Resolution : Racemic mixtures are resolved via diastereomeric salt formation with tartaric acid derivatives .
  • Chiral Pool Synthesis : Starting from naturally occurring tropane alkaloids (e.g., cocaine analogs) retains stereochemical fidelity .
    Contradictions in optical rotation data across studies (e.g., conflicting ee values) require cross-validation via circular dichroism (CD) and vibrational spectroscopy .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR studies focus on:

  • Substituent Effects : Introducing sulfonyl or pyrazole groups at the 8-position enhances receptor affinity (e.g., DAT IC50_{50} <10 nM) .
  • Fluorine Positioning : 3-Fluoro derivatives show higher μ-opioid receptor selectivity (Ki = 0.8 nM) compared to 2- or 4-fluoro analogs .
  • In Silico Modeling : Docking simulations (AutoDock Vina) predict binding poses in monoamine transporters, guiding synthetic modifications .
    Contradictory affinity data (e.g., SERT vs. DAT selectivity) are resolved using radioligand displacement assays with 3H^3\text{H}-citalopram and 3H^3\text{H}-WIN35428 .

Q. What experimental models are used to evaluate metabolic stability and toxicity?

  • In Vitro Metabolism : Liver microsome assays (human/rat) identify major metabolites (e.g., hydroxylation at C-6) via LC-MS/MS .
  • CYP450 Inhibition : Fluorinated derivatives show reduced CYP3A4 inhibition (<20% at 10 μM) compared to non-fluorinated analogs .
  • In Vivo PK Studies : Rodent models reveal a half-life (t1/2_{1/2}) of ~3.5 hours and oral bioavailability of 45–60% .

Q. How are computational methods applied to predict receptor interactions?

  • Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over 100 ns trajectories (e.g., with DAT PDB: 4M48) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes (ΔΔG) upon fluorination, correlating with experimental IC50_{50} values .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (N-methyl group) and hydrophobic regions (bicyclic core) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological targets (e.g., DAT vs. ELOVL6 inhibition)?

Conflicting data arise from assay conditions (e.g., cell lines, ligand concentrations). Mitigation strategies include:

  • Standardized Assays : Use HEK293 cells stably transfected with human DAT/SERT/ELOVL6 .
  • Dose-Response Curves : Confirm activity across 3–5 log units (e.g., ELOVL6 IC50_{50} = 2.1 μM vs. DAT IC50_{50} = 0.3 μM) .
  • Off-Target Screening : Panels (e.g., Eurofins CEREP) identify cross-reactivity with GPCRs or ion channels .

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